Acetato de pireno-1-ilo

Descripción general

Descripción

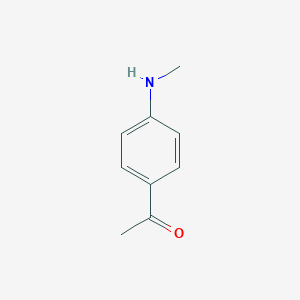

Pyren-1-yl acetate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. Pyrene is known for its extended rigid structure and photophysical properties, making it valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry . Pyren-1-yl acetate specifically features an acetate group attached to the pyrene nucleus, which can influence its reactivity and applications.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Pyren-1-yl Acetate, also known as 1-Acetoxypyrene, is a complex compound that interacts with various targets within biological systemsIt’s known that many pyrene compounds interact with cellular components, such as proteins and nucleic acids .

Mode of Action

Pyrene compounds are known for their unique fluorescent properties, which can be utilized in various biological applications . For instance, they can be used as fluorescent probes for the sequence-specific detection of nucleic acids .

Biochemical Pathways

For example, they have been used in the development of nucleic acid-based tools due to their unique photophysical properties .

Pharmacokinetics

It’s known that the bioavailability and pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .

Result of Action

For instance, some pyrene compounds have shown potential as anticancer agents, attributed to their ability to induce apoptosis .

Action Environment

The action, efficacy, and stability of Pyren-1-yl Acetate can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light exposure can affect the compound’s stability and activity .

Análisis Bioquímico

Biochemical Properties

Pyren-1-yl Acetate is known to exhibit fluorescence, which is sensitive to the microenvironment . This property has been utilized in the development of sensitive fluorescent probes for the sequence-specific detection of nucleic acids

Cellular Effects

It has been suggested that Pyren-1-yl Acetate enters cells via certain transport mechanisms . Once inside the cell, its acetic group is cleaved by intracellular, nonspecific esterases, forming the impermeable, fluorescent form of the molecule

Molecular Mechanism

It is known that the compound exhibits fluorescence upon excitation, which is believed to be of predominantly pyrene π–π* character

Temporal Effects in Laboratory Settings

It has been observed that the fluorescence lifetime for Pyren-1-yl Acetate is indicative of a short-lived excited state . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking and needs further exploration.

Dosage Effects in Animal Models

The effects of varying dosages of Pyren-1-yl Acetate in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy . Therefore, future studies should focus on understanding the threshold effects, as well as any toxic or adverse effects at high doses of Pyren-1-yl Acetate in animal models.

Transport and Distribution

Pyren-1-yl Acetate is believed to enter cells via certain transport mechanisms . Once inside the cell, its acetic group is cleaved by intracellular, nonspecific esterases

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl acetate typically involves the acetylation of pyrene derivatives. One common method is the reaction of pyrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction proceeds under mild conditions, usually at room temperature, to yield pyren-1-yl acetate .

Industrial Production Methods: Industrial production of pyren-1-yl acetate may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity pyren-1-yl acetate .

Types of Reactions:

Oxidation: Pyren-1-yl acetate can undergo oxidation reactions to form pyrene-1-carboxylic acid.

Reduction: Reduction of pyren-1-yl acetate can yield pyrene-1-yl alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products:

Oxidation: Pyrene-1-carboxylic acid.

Reduction: Pyrene-1-yl alcohol.

Substitution: Bromopyrene derivatives.

Comparación Con Compuestos Similares

1-Pyrenecarboxylic Acid: An oxidized derivative of pyrene, used in similar applications as pyren-1-yl acetate.

1-Pyrenemethanol: A reduced derivative of pyrene, also used as a building block in organic synthesis.

Uniqueness of Pyren-1-yl Acetate: Pyren-1-yl acetate is unique due to the presence of the acetate group, which can influence its reactivity and solubility. This makes it a versatile intermediate for the synthesis of various pyrene derivatives and enhances its applicability in different scientific fields .

Propiedades

IUPAC Name |

pyren-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAPHCGFUPXIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999989 | |

| Record name | Pyren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78751-40-3 | |

| Record name | 1-Pyrenol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)

![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)